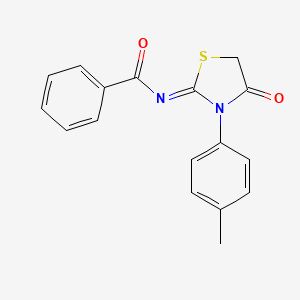![molecular formula C13H18Cl3N3OS B11972077 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide](/img/structure/B11972077.png)
2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide is a chemical compound with the molecular formula C13H18Cl3N3OS and a molecular weight of 370.731 g/mol . This compound is known for its unique structural features, including the presence of a pyrimidinyl group and a trichloroethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final compound . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide involves its interaction with specific molecular targets. The pyrimidinyl group can bind to active sites of enzymes, inhibiting their activity. The trichloroethyl moiety may also interact with cellular components, leading to various biochemical effects. These interactions can disrupt normal cellular processes, making the compound useful in research on enzyme inhibition and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide include:
2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide: This compound has a similar structure but with an oxo group instead of the thio group.
2,2-dimethyl-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)propanamide: It features a cyclohexylamino group in place of the pyrimidinyl group.
2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide: This compound contains a naphthylamino group instead of the pyrimidinyl group.
These similar compounds highlight the unique structural features of this compound, particularly the presence of the pyrimidinyl and trichloroethyl moieties, which contribute to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C13H18Cl3N3OS |
|---|---|
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]propanamide |
InChI |
InChI=1S/C13H18Cl3N3OS/c1-7-6-8(2)18-11(17-7)21-10(13(14,15)16)19-9(20)12(3,4)5/h6,10H,1-5H3,(H,19,20) |
InChI-Schlüssel |
MCCVBFZJDLSLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)


![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972052.png)
![isobutyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972053.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11972065.png)
![9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972066.png)
